4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C26H17Cl2N3O4 and a molecular weight of 506.349 g/mol . This compound is known for its unique chemical structure, which includes dichloroaniline, oxoacetyl, carbohydrazonoyl, and naphthoate groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves multiple steps, including the reaction of 2,3-dichloroaniline with oxoacetyl chloride to form an intermediate, which is then reacted with carbohydrazide and phenyl 1-naphthoate under specific conditions . The exact reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines .
Scientific Research Applications
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s dichloroaniline moiety is believed to interact with enzymes and receptors, leading to various biological effects. The oxoacetyl and carbohydrazonoyl groups may also play a role in its activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can be compared with similar compounds such as:
4-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has a similar structure but with a single chlorine atom, which may result in different chemical and biological properties.
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has chlorine atoms at different positions on the aniline ring, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
477732-50-6 |
---|---|
Molecular Formula |
C26H17Cl2N3O4 |
Molecular Weight |
506.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H17Cl2N3O4/c27-21-9-4-10-22(23(21)28)30-24(32)25(33)31-29-15-16-11-13-18(14-12-16)35-26(34)20-8-3-6-17-5-1-2-7-19(17)20/h1-15H,(H,30,32)(H,31,33)/b29-15+ |
InChI Key |
PEYOTZVHZJONFR-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.